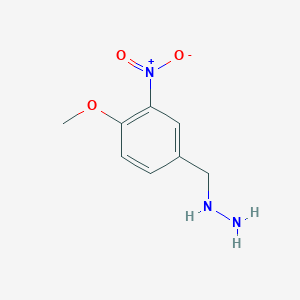
(4-Methoxy-3-nitrobenzyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxy-3-nitrobenzyl)hydrazine is an organic compound with the molecular formula C8H11N3O3 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzyl hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-nitrobenzyl)hydrazine typically involves the reaction of 4-methoxy-3-nitrobenzyl chloride with hydrazine hydrate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxy-3-nitrobenzyl)hydrazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The hydrazine moiety can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products
Reduction: (4-Methoxy-3-aminobenzyl)hydrazine.
Substitution: Various substituted benzyl hydrazines depending on the nucleophile used.
Condensation: Hydrazones formed from the reaction with aldehydes or ketones.
Applications De Recherche Scientifique
(4-Methoxy-3-nitrobenzyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form hydrazones, which are important pharmacophores.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Methoxy-3-nitrobenzyl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with carbonyl groups in biological molecules, leading to the formation of hydrazones. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The nitro group can also undergo reduction to form reactive intermediates that can further interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxy-3-nitrobenzyl)amine: Similar structure but with an amine group instead of a hydrazine moiety.
(4-Methoxy-3-nitrobenzyl)alcohol: Contains a hydroxyl group instead of a hydrazine moiety.
(4-Methoxy-3-nitrobenzyl)chloride: Precursor in the synthesis of (4-Methoxy-3-nitrobenzyl)hydrazine.
Uniqueness
This compound is unique due to the presence of both a methoxy and a nitro group on the benzyl hydrazine framework
Propriétés
Formule moléculaire |
C8H11N3O3 |
|---|---|
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
(4-methoxy-3-nitrophenyl)methylhydrazine |
InChI |
InChI=1S/C8H11N3O3/c1-14-8-3-2-6(5-10-9)4-7(8)11(12)13/h2-4,10H,5,9H2,1H3 |
Clé InChI |
KIFZSUBIYGQLEH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CNN)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


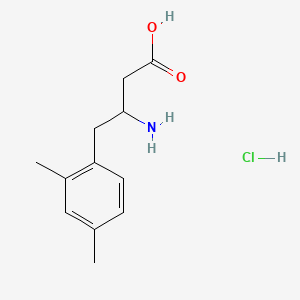


![7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15318954.png)
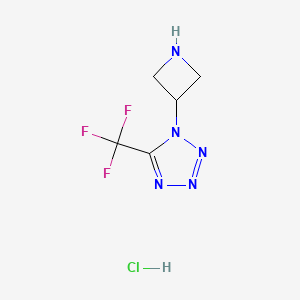
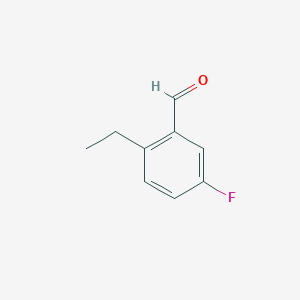
![N-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15318975.png)
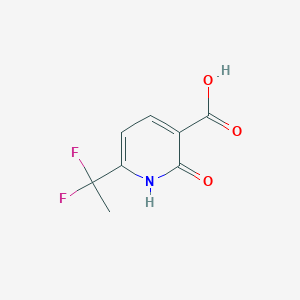
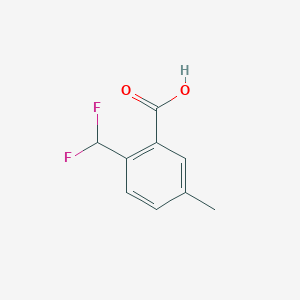
![2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15318989.png)
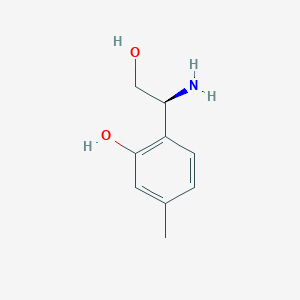
![benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride](/img/structure/B15319000.png)

![3-[(3-Hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B15319014.png)
